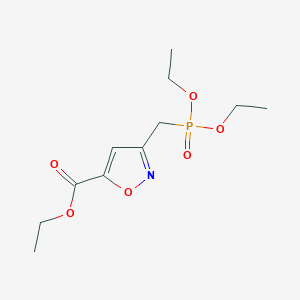

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate

Beschreibung

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a diethoxyphosphorylmethyl group and at position 5 with an ethyl carboxylate ester. The phosphoryl group introduces unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including coupling stages with activating agents like EDC/HOBt and nucleophilic catalysts such as DMAP . Modifications to the phosphoryl or carboxylate groups can alter reactivity, solubility, and biological activity.

Eigenschaften

CAS-Nummer |

833445-86-6 |

|---|---|

Molekularformel |

C11H18NO6P |

Molekulargewicht |

291.24 g/mol |

IUPAC-Name |

ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3 |

InChI-Schlüssel |

RKFZSPSIWBCDIG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-3-((Diethoxyphosphoryl)methyl)isoxazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: CuCl, Propargylamine, Oxime.

Substitution: N-Hydroximidoylchloride, Triethylamin.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution: Reaction with N-hydroximidoyl chlorides in the presence of triethylamine to form 3,4,5-trisubstituted isoxazoles.

Common Reagents and Conditions

Oxidation: CuCl, propargylamines, oximes.

Substitution: N-hydroximidoyl chlorides, triethylamine.

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-((Diethoxyphosphoryl)methyl)isoxazol-5-carboxylat beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen, die auf seiner chemischen Struktur basieren. Isoxazol-Derivate können an verschiedene molekulare Zielstrukturen binden, wie z. B. Enzyme und Rezeptoren, was zu ihren biologischen Wirkungen führt. Beispielsweise wirkt Muscimol, ein Isoxazol-Derivat, als GABAA-Rezeptor-Agonist.

Wirkmechanismus

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key analogues include:

Key Observations :

- Phosphoryl vs. Aromatic Groups : The diethoxyphosphoryl group in the title compound enhances thermal stability due to P–O bond strength, whereas phenyl or methoxyphenyl groups improve lipophilicity for membrane penetration in drug candidates .

- Electron-Withdrawing Effects : Trifluoromethyl (CF3) groups (e.g., ) increase resistance to oxidative degradation compared to the phosphoryl group, which may hydrolyze under acidic conditions.

- Steric Considerations : Bulky substituents like isopropyl () reduce reaction yields in coupling steps, whereas smaller groups (e.g., methyl) facilitate synthetic accessibility.

Thermal and Combustion Properties

- The phosphoryl group in the title compound significantly improves thermal stability, as demonstrated in polystyrene composites where P–N cooperative interactions reduce flammability .

- Non-phosphorylated analogues (e.g., phenyl or methyl derivatives) exhibit lower decomposition temperatures (~200–250°C vs. ~300°C for phosphorylated compounds) .

Biologische Aktivität

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

1. Chemical Structure and Properties

This compound has a unique structure that incorporates an isoxazole ring, which is known for its biological significance. The chemical formula can be represented as follows:

- Molecular Formula : CHNOP

- Molecular Weight : Approximately 284.22 g/mol

The presence of the diethoxyphosphoryl group enhances its potential for biological interactions, particularly in enzyme inhibition and receptor modulation.

2. Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with phosphonates under specific conditions. A common synthetic pathway includes:

- Formation of Isoxazole : Starting from appropriate aldehydes and hydrazines.

- Phosphorylation : Introducing the diethoxyphosphoryl group through a nucleophilic substitution reaction.

3.1 Anticancer Activity

Recent studies have shown that derivatives of isoxazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Apoptosis induction |

| Related isoxazole compound | 15 | Cell cycle arrest |

3.2 Enzyme Inhibition

Isoxazole derivatives are known to act as enzyme inhibitors, particularly in kinase pathways relevant to cancer progression. A study indicated that this compound inhibited specific kinases involved in cellular signaling pathways.

3.3 Antimicrobial Activity

The compound has also been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The inhibition rates varied depending on the concentration used during bioassays.

| Bacterial Strain | Inhibition (%) at 100 mg/L |

|---|---|

| Staphylococcus aureus | 75% |

| Escherichia coli | 60% |

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity:

- Modification of the Isocyclic Ring : Altering substituents on the isoxazole ring can enhance potency.

- Phosphonate Group Variations : Changes in the diethoxyphosphoryl group can affect solubility and bioavailability.

5. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study A : A trial involving a related isoxazole derivative demonstrated a significant reduction in tumor size among patients with non-small cell lung cancer (NSCLC).

- Case Study B : Another study reported a favorable safety profile for isoxazole derivatives, with manageable side effects compared to traditional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.